2,5-Bis(trimethylstannyl)thiophene

Stille coupling Reactivity Organotin

Superior reactivity distannyl monomer for Stille polycondensation; delivers 98-99% coupling yields and high Mn (up to 16,800) for stoichiometry-independent polymerization. Enables high-MW conjugated polymers critical for OFETs/OPVs; achieves conductivities up to 200 S/cm. Not interchangeable with tributylstannyl analogs.

Molecular Formula C10H20SSn2
Molecular Weight 409.8 g/mol
CAS No. 86134-26-1
Cat. No. B1590012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(trimethylstannyl)thiophene
CAS86134-26-1
Molecular FormulaC10H20SSn2
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESC[Sn](C)(C)C1=CC=C(S1)[Sn](C)(C)C
InChIInChI=1S/C4H2S.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;;
InChIKeyKKRPPVXJVZKJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(trimethylstannyl)thiophene (CAS 86134-26-1): A Core Distannyl Monomer for Precision Conjugated Polymer Synthesis


2,5-Bis(trimethylstannyl)thiophene (CAS 86134-26-1) is an organotin compound characterized by two trimethylstannyl (–SnMe₃) groups at the 2- and 5-positions of a thiophene ring [1]. It serves as a primary AA-type distannyl monomer in Stille cross-coupling polymerizations, enabling the construction of π-conjugated polymers for organic electronics, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs) [2]. Its unique reactivity profile, distinct from its tributylstannyl analog, is critical for achieving high molecular weights and specific electronic properties in these advanced materials.

Why 2,5-Bis(trimethylstannyl)thiophene Cannot Be Replaced by Generic Organotin Monomers in High-Fidelity Stille Polymerizations


Substituting 2,5-bis(trimethylstannyl)thiophene with a seemingly similar distannyl compound, such as 2,5-bis(tributylstannyl)thiophene, can drastically alter reaction outcomes. The trimethylstannyl group is significantly more reactive than the bulkier tributylstannyl group [1]. This heightened reactivity is essential for achieving quantitative coupling yields (98-99%) and high molecular weights (Mn up to 16,800) in stoichiometry-independent polycondensations [2][3]. Conversely, the use of tributylstannyl analogs, while sometimes necessary to suppress unwanted homocoupling side reactions, leads to slower kinetics and a fundamentally different reaction profile [4]. This difference in reactivity directly impacts the achievable degree of polymerization, polymer purity, and ultimately, the performance of the final electronic device. Therefore, generic substitution is not feasible without a complete re-optimization of the polymerization protocol.

Quantitative Differentiation of 2,5-Bis(trimethylstannyl)thiophene Against Key Comparators in Polymer Synthesis


Reactivity Advantage of Trimethylstannyl over Tributylstannyl Groups in Stille Coupling

The trimethylstannyl (–SnMe₃) group is approximately 1000 times more reactive than the tributylstannyl (–SnBu₃) group in Stille cross-coupling reactions [1]. This is a class-level inference based on the fundamental principles of the Stille reaction, where smaller alkyl groups on tin lead to a more electrophilic tin center and faster transmetalation.

Stille coupling Reactivity Organotin

Achievement of Stoichiometry-Independent Polymerization and High Molecular Weight (Mn = 16,800)

In a direct head-to-head comparison, 2,5-bis(trimethylstannyl)thiophene enabled a stoichiometry-independent Migita–Kosugi–Stille coupling polycondensation with an ester-functionalized dibromo monomer, achieving a high number-average molecular weight (Mn) of 16,800 [1]. This contrasts with standard AA+BB-type polycondensations, which are strictly governed by the Carothers equation and require precise 1:1 stoichiometry to achieve high molecular weights [2]. The use of this specific monomer, with its high reactivity, allows for a 2-fold excess of the dibromo monomer to be used, a condition under which a less reactive stannane would result in only low-molecular-weight oligomers.

Stoichiometry-independent polymerization Molecular weight Polycondensation

Superior Polymerization Yields (98-99%) in Stille Polycondensations

The use of 2,5-bis(trimethylstannyl)thiophene in Stille polycondensations with a 2-decylbenzimidazole-based dibromo monomer resulted in near-quantitative polymerization yields of 98-99% [1]. This is a cross-study comparable finding, as yields for similar polymerizations using less reactive stannanes are often lower due to incomplete coupling or increased side reactions. For instance, in related borane-terthiophene polymer syntheses, the use of the less reactive 2,5-bis(tributylstannyl)thiophene was necessary to suppress homocoupling defects, a modification that inherently comes at the cost of reaction rate and may impact overall yield [2].

Polymerization yield Stille coupling Efficiency

Enabling High Electrical Conductivity (up to 200 S/cm) in Doped Polythiophenes

Polythiophenes synthesized via Stille coupling using 2,5-bis(trimethylstannyl)thiophene as a key monomer have demonstrated electrical conductivities as high as 200 S/cm upon iodine doping [1]. This is a cross-study comparable finding, as the choice of distannyl monomer directly influences the regioregularity and molecular weight of the resulting polymer, which are critical determinants of its final conductivity. While polymers from other methods (e.g., oxidative coupling) may achieve similar values, the Stille route using this specific monomer offers a controlled, versatile path to structurally defined, high-performance materials [2].

Electrical conductivity Polythiophene Doping

Enhanced Safety Profile Through High Purity Grades (≥98.0%)

Commercially, 2,5-bis(trimethylstannyl)thiophene is available in high-purity grades of ≥98.0% (GC) from major chemical suppliers like TCI America and CymitQuimica [1]. This is a supporting evidence point, as the purity specification is directly related to the intended use in sensitive polymerization reactions where impurities can act as chain terminators or catalyst poisons, thereby reducing the achievable molecular weight and degrading device performance. While trimethylstannyl compounds are known to be significantly more toxic than their tributylstannyl counterparts [2], sourcing the compound at this high level of purity ensures reproducible, high-fidelity syntheses.

Purity Safety Procurement

Tunable Optical Band Gap (2.00-2.02 eV) in Donor-Acceptor Polymers for OPVs

When copolymerized with a specific pyrrolo[3,4-c]pyrrole-1,3-dione (TPPDT) acceptor monomer, 2,5-bis(trimethylstannyl)thiophene yields the polymer P(T-TPPDT) with an optical band gap (Eg) of 2.02 eV [1]. In a direct head-to-head comparison under identical conditions, replacing the thiophene bridge with a thieno[3,2-b]thiophene unit (using the analog 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene) produces P(Tt-TPPDT) with a slightly narrower Eg of 2.00 eV [1]. This demonstrates that the 2,5-bis(trimethylstannyl)thiophene monomer provides a specific, quantifiable contribution to the final polymer's electronic structure.

Band gap Organic photovoltaics Donor-acceptor polymer

Optimal Application Scenarios for 2,5-Bis(trimethylstannyl)thiophene (CAS 86134-26-1) Based on Verifiable Evidence


Synthesis of High-Performance, Solution-Processable Conjugated Polymers for OFETs and Sensors

This is the primary application scenario. As evidenced by the achievement of conductivities up to 200 S/cm in doped polythiophenes [1] and high molecular weights (Mn = 16,800) through stoichiometry-independent polycondensations [2], 2,5-bis(trimethylstannyl)thiophene is uniquely suited for synthesizing polymers for organic field-effect transistors (OFETs) and chemical sensors. Its high reactivity ensures the formation of high-molecular-weight polymers essential for efficient charge transport and mechanical integrity in thin-film devices.

Development of Wide Band-Gap Donor Polymers for Organic Photovoltaics (OPVs)

The ability to precisely tune the optical band gap is a key differentiator. As shown in a direct comparison, copolymerization of this monomer with a specific acceptor yields a polymer with a band gap of 2.02 eV, which is 0.02 eV wider than its thienothiophene analog [3]. This makes 2,5-bis(trimethylstannyl)thiophene the building block of choice for the rational design of wide band-gap donor polymers in organic solar cells, where a higher band gap is correlated with a higher open-circuit voltage (Voc) and, thus, greater potential power conversion efficiency.

Robust and Reproducible Synthesis of Complex π-Conjugated Architectures

For researchers and industrial chemists developing new conjugated materials, the ability to perform nonstoichiometric polycondensations is a significant advantage. The high reactivity of 2,5-bis(trimethylstannyl)thiophene enables catalyst-transfer polymerization that is tolerant to a 2-fold excess of the dibromo comonomer [2]. This robustness simplifies the synthetic protocol, reduces the need for painstaking stoichiometric control, and improves batch-to-batch reproducibility, making it ideal for both exploratory research and the scale-up of novel electronic materials.

Synthesis of α-Oligothiophenes for Model Compounds and Advanced Intermediates

This compound is a demonstrated precursor for the efficient, stepwise synthesis of well-defined α-oligothiophenes, including terthiophenes and quaterthiophenes [4]. This application leverages its dual, highly reactive stannyl groups to build oligomeric chains with precise control over chain length. This is critical for preparing model compounds to study structure-property relationships in conjugated systems or as building blocks for more complex macromolecular architectures.

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